
2-(2-Pyrazinyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyrazinyl)imidazole-5-methanol is a heterocyclic compound that features both pyrazine and imidazole rings. These structures are known for their significant roles in various chemical and biological processes. The presence of the methanol group adds to its versatility, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrazinyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the condensation of pyrazine-2-carboxaldehyde with imidazole-5-methanol under acidic or basic conditions. The reaction may require a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are commonly used to scale up the production process. These methods not only improve efficiency but also reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Pyrazinyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Pyrazine-2-carboxaldehyde, pyrazine-2-carboxylic acid.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Pyrazinyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Pyrazinyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Pyrazinyl)imidazole: Lacks the methanol group, which may reduce its versatility in certain applications.
2-(2-Pyrazinyl)imidazole-4-carboxaldehyde: Contains an aldehyde group instead of a methanol group, leading to different reactivity and applications.
2-(2-Pyrazinyl)imidazole-5-carboxylic acid:
Uniqueness
2-(2-Pyrazinyl)imidazole-5-methanol is unique due to the presence of both pyrazine and imidazole rings along with the methanol group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
(2-pyrazin-2-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-6-3-11-8(12-6)7-4-9-1-2-10-7/h1-4,13H,5H2,(H,11,12) |
Clave InChI |
KBMFNRHOYCISSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)

![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
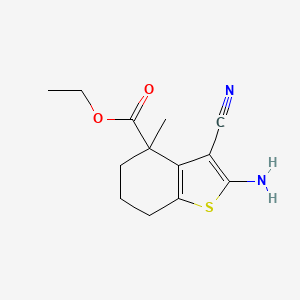

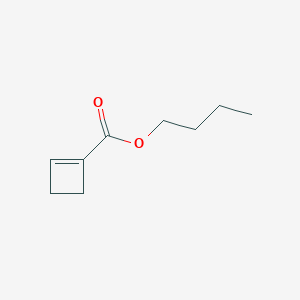

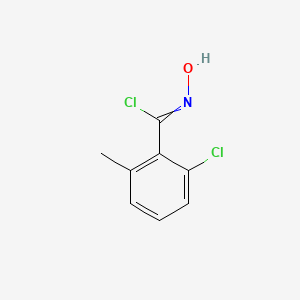
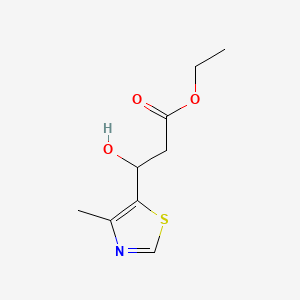
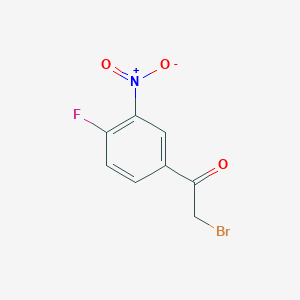

![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)
![2-(3-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13687963.png)
